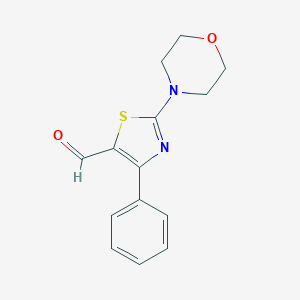

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Descripción general

Descripción

2-(4-morpholinyl)-4-phenyl-5-thiazolecarboxaldehyde is a member of thiazoles.

Análisis Bioquímico

Biochemical Properties

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with trypsin, an enzyme from porcine pancreas, in the synthesis of thiazole derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context . For instance, the compound’s interaction with trypsin can inhibit the enzyme’s activity, thereby affecting protein digestion and processing. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with trypsin affects protein metabolism by modulating the digestion and processing of proteins . Additionally, the compound can influence other metabolic pathways by altering the activity of key enzymes involved in carbohydrate, lipid, and nucleotide metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.

Actividad Biológica

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in areas such as antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Target Interactions

Thiazole derivatives, including this compound, have been shown to interact with various biological targets. Notably, this compound has been associated with the inhibition of androgen receptors, influencing cellular processes such as gene expression and cell cycle progression.

Biochemical Pathways

The compound's interaction with enzymes and proteins suggests it plays a role in multiple biochemical pathways. For instance, it has been observed to affect the G1/S and G2/M transitions of the cell cycle, crucial for cell division and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for some pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in various in vitro models. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects against HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells. The IC50 values for these cell lines are detailed below:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| A549 | 20 |

Study on Anticancer Activity

In a study by Evren et al., novel thiazole derivatives were synthesized and tested for their anticancer activity. The study highlighted that modifications in the thiazole ring significantly impacted cytotoxicity. Specifically, compounds with para-halogen substitutions demonstrated enhanced activity against cancer cell lines .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives, including this compound. The study found that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde exhibits a range of biological activities, making it a candidate for drug development:

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial and fungal strains, which is critical for developing new antimicrobial agents.

- Anti-inflammatory Activity : Studies have demonstrated its potential as an anti-inflammatory agent, particularly through its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

Anti-inflammatory Activity

A study evaluated the synthesis of new derivatives based on this compound, focusing on their anti-inflammatory effects. The compounds were tested in vivo using a carrageenan-induced paw edema model in rats. The results indicated significant suppression of inflammation, with some derivatives achieving up to 46.7% inhibition compared to standard anti-inflammatory drugs like Diclofenac .

Anticancer Potential

Another research effort examined the anticancer properties of thiazole derivatives, including this compound. In vitro tests revealed substantial inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative activity. The presence of halogen substituents was found to enhance anticancer activity significantly .

Interaction Studies

Studies investigating the binding affinity of this compound with biological targets have provided insights into its mechanism of action. These studies utilize molecular docking techniques to predict how the compound interacts with proteins and enzymes relevant to disease processes. Such interactions are crucial for understanding its potential therapeutic uses and guiding further drug design efforts.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUUYKAZFQDERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368111 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

129880-85-9 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.